pf-9184
Overview
Description
PF 9184 is a highly selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is involved in the production of prostaglandin E2 (PGE2), a compound that plays a significant role in inflammation and pain. PF 9184 has been studied for its potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory diseases .
Mechanism of Action
PF-9184, also known as N-(3’,4’-Dichloro[1,1’-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is a potent and highly selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1) .
Target of Action
This compound primarily targets the human microsomal prostaglandin E synthase-1 (mPGES-1), a terminal enzyme one-step downstream of COX2 . mPGES-1 is involved in the formation of prostaglandin E2 (PGE2), which is essential for pain hypersensitivity and inflammation .
Mode of Action
This compound inhibits the mPGES-1 enzyme, thereby blocking its ability to synthesize PGE2 from prostaglandin H2 (PGH2) . It does this without any apparent inhibitory effects on COX-2 and prostacyclin synthase .
Biochemical Pathways
The inhibition of mPGES-1 by this compound affects the prostaglandin biosynthesis pathway. By blocking the conversion of PGH2 to PGE2, this compound effectively decreases PGE2 biosynthesis . This can lead to a significant decrease in PGE2 generation while upregulating PGI2 and PGF2α levels .
Result of Action
The inhibition of PGE2 synthesis by this compound can lead to a decrease in pain hypersensitivity and inflammation, as PGE2 is known to play a key role in these processes . In vitro, this compound has been shown to inhibit IL-1β-stimulated PGE2 synthesis in rheumatoid arthritis synovial fibroblasts derived from patients .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in unstimulated-human whole blood assays where mPGES-1 expression is at very low levels, this compound has no effect on PGE2 and TXB2 synthesis . The addition of cells that express mpges-1 and cox-2 constitutively can restore the ability of this compound to inhibit pge2 synthesis .
Biochemical Analysis
Biochemical Properties
PF 9184 interacts with mPGES-1, a key enzyme in the prostaglandin biosynthesis pathway . It potently inhibits recombinant human mPGES-1 with an IC50 value of 16.5 ± 3.8 nM . It shows no effect on rhCOX-1 and rhCOX-2, demonstrating over 6500-fold selectivity .
Cellular Effects
PF 9184 has been shown to inhibit PGE2 synthesis in serum-free cell and human whole blood cultures, while sparing the synthesis of 6-keto-PGF1α (PGF1α) and PGF2α . It has no apparent cytotoxic effects up to 100 μM .
Molecular Mechanism
PF 9184 exerts its effects at the molecular level by inhibiting the activity of mPGES-1 . It blocks mPGES-1’s ability to synthesize PGE2 from prostaglandin H2 (PGH2), without apparent inhibitory effects on COX-2 and prostacyclin synthase .
Metabolic Pathways
PF 9184 is involved in the prostaglandin biosynthesis pathway, specifically in the conversion of PGH2 to PGE2
Preparation Methods
Synthetic Routes and Reaction Conditions
PF 9184 is synthesized through a series of chemical reactions involving the formation of a biphenyl structure and subsequent functionalization. The key steps include:
- Formation of the biphenyl core by coupling 3’,4’-dichlorobiphenyl with appropriate reagents.
- Introduction of the benzothiazine moiety through cyclization reactions.
- Functionalization of the benzothiazine ring to introduce the carboxamide and hydroxy groups.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of PF 9184 follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
PF 9184 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to achieve desired chemical properties.
Substitution: Replacement of functional groups with other chemical entities to modify the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the compound’s integrity .
Major Products Formed
The major products formed from these reactions include modified versions of PF 9184 with altered functional groups, which can be used for further studies or therapeutic applications .
Scientific Research Applications
PF 9184 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study the inhibition of mPGES-1 and its effects on prostaglandin synthesis.
Biology: Investigated for its role in modulating inflammatory pathways and its potential as a therapeutic agent.
Medicine: Explored for its potential to treat inflammatory diseases such as rheumatoid arthritis by reducing PGE2 levels.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmaceutical research
Comparison with Similar Compounds
PF 9184 is unique in its high selectivity for mPGES-1 compared to other similar compounds. Some similar compounds include:
PF-04620110: Another mPGES-1 inhibitor with different chemical properties.
PF-06422913: A compound with similar inhibitory effects but different selectivity profiles.
PF74: A compound used in lipid signaling research with distinct molecular targets.
PF 9184 stands out due to its high selectivity and potency, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)phenyl]-4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O4S/c22-16-10-7-13(11-17(16)23)12-5-8-14(9-6-12)24-21(27)19-20(26)15-3-1-2-4-18(15)30(28,29)25-19/h1-11,25-26H,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGACSWBJQLLJFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(NS2(=O)=O)C(=O)NC3=CC=C(C=C3)C4=CC(=C(C=C4)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PF 9184 exert its anti-inflammatory effects in the context of IL-17 induced inflammation?
A: PF 9184 selectively inhibits mPGES-1, a key enzyme responsible for the final step in the biosynthesis of prostaglandin E2 (PGE2) []. PGE2 is a potent pro-inflammatory mediator, and its production is often elevated in inflammatory conditions. The research by [] demonstrates that IL-17, a cytokine heavily implicated in inflammatory and autoimmune diseases, can induce the expression of both COX-2 (an enzyme upstream of mPGES-1 in the PGE2 synthesis pathway) and mPGES-1 itself. By blocking mPGES-1 activity, PF 9184 disrupts this IL-17 driven inflammatory cascade. This leads to a reduction in PGE2 production and subsequently dampens the inflammatory response. The study further observed that PF 9184 administration resulted in decreased leukocyte infiltration, reduced expression of pro-inflammatory cytokines and chemokines, and modulated the activity of signaling pathways like NF-κB, all of which contribute to its anti-inflammatory effects in the presence of IL-17.
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